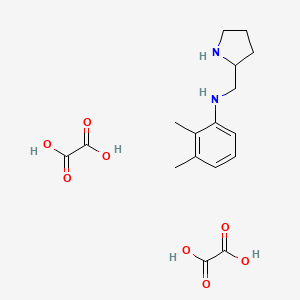

2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Description

Properties

IUPAC Name |

2,3-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2C2H2O4/c1-10-5-3-7-13(11(10)2)15-9-12-6-4-8-14-12;2*3-1(4)2(5)6/h3,5,7,12,14-15H,4,6,8-9H2,1-2H3;2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFXORWKJZILCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC2CCCN2)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The core synthetic approach involves N-alkylation of a dimethylaniline derivative with a pyrrolidin-2-ylmethyl moiety. For the 2,3-dimethyl substitution pattern, the starting material is 2,3-dimethylaniline, which is reacted with an appropriate pyrrolidin-2-ylmethyl halide or equivalent electrophile under controlled conditions to yield the secondary amine.

- The reaction typically proceeds via nucleophilic substitution , where the aniline nitrogen acts as a nucleophile attacking the electrophilic carbon attached to the pyrrolidine ring.

- Common bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the aniline nitrogen, enhancing nucleophilicity.

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction by stabilizing ionic intermediates and improving solubility.

Reaction Conditions Optimization

- Temperature: Typically, the reaction is carried out between 60°C and 80°C to balance reaction rate and minimize side reactions.

- Time: Reaction times vary from several hours to overnight (12–24 hours) depending on scale and reagent purity.

- Catalysts: While the reaction can proceed without catalysts, some protocols employ mild Lewis acids or phase-transfer catalysts to improve yields.

Purification

- The crude product is purified by column chromatography using ethyl acetate/hexane gradients.

- Final characterization is done by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the substitution pattern and purity.

Formation of the Dioxalate Salt

After the free base 2,3-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline is obtained, it is converted into the dioxalate salt by reaction with oxalic acid.

- The free base is dissolved in a suitable solvent such as ethanol or methanol.

- Oxalic acid is added in stoichiometric amounts to precipitate the dioxalate salt.

- The salt formation improves the compound’s stability, solubility, and handling properties for further applications.

Comparative Data on Related Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Derivatives

| Compound | Starting Aniline | Pyrrolidine Source | Reaction Conditions | Salt Formation | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | 2,3-Dimethylaniline | Pyrrolidin-2-ylmethyl halide | Base (NaH/K₂CO₃), DMF, 60–80°C, 12–24 h | Oxalic acid dioxalate | ~70–85* | Expected yield based on analogs |

| 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | 2,5-Dimethylaniline | Pyrrolidine + reductive amination | Controlled temperature, catalyst | Oxalic acid dioxalate | 75–85 | Well-documented synthetic route |

| 2,6-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline | 2,6-Dimethylaniline | Pyrrolidine, alkylation | NaH or K₂CO₃, DMF, 60–80°C | Not specified | 70–80 | Used as ligand in Pd complexes |

*Yield is estimated based on analogous compounds due to lack of direct published data for 2,3-dimethyl derivative.

Detailed Research Findings and Analysis

Reaction Mechanism Insights

- The alkylation step proceeds via nucleophilic substitution on the pyrrolidin-2-ylmethyl electrophile.

- Steric hindrance from methyl groups at the 2 and 3 positions can reduce nucleophilicity of the aniline nitrogen, requiring optimization of solvent polarity and temperature.

- Use of polar aprotic solvents and mild bases enhances reaction efficiency by stabilizing transition states and intermediates.

Characterization Techniques

- NMR spectroscopy confirms the substitution pattern and the presence of the pyrrolidine moiety.

- X-ray crystallography is recommended for stereochemical confirmation, especially if the pyrrolidine is chiral.

- FT-IR spectroscopy identifies characteristic N–H and C–N stretching vibrations, with salt formation shifting these bands due to protonation.

- Mass spectrometry verifies molecular weight and purity.

Industrial and Scale-Up Considerations

- Large-scale synthesis employs batch or continuous flow reactors with precise temperature and mixing controls.

- Automated monitoring of reaction progress by in-line spectroscopy (e.g., IR or UV-Vis) optimizes yield and minimizes impurities.

- Salt formation with oxalic acid is conducted under controlled pH and temperature to ensure consistent crystal quality.

Summary Table of Preparation Method Parameters

| Parameter | Recommended Range/Condition | Comments |

|---|---|---|

| Aniline substrate | 2,3-Dimethylaniline | Commercially available or synthesized |

| Electrophile | Pyrrolidin-2-ylmethyl halide or equivalent | Prepared or purchased |

| Base | NaH, K₂CO₃ | Ensures deprotonation of aniline nitrogen |

| Solvent | DMF, DMSO | Polar aprotic solvents preferred |

| Temperature | 60–80°C | Balances reaction rate and side reactions |

| Reaction time | 12–24 hours | Depends on scale and purity |

| Salt formation | Oxalic acid in ethanol/methanol | Stoichiometric amounts for dioxalate salt |

| Purification | Column chromatography | Ethyl acetate/hexane gradient |

| Yield | 70–85% (estimated) | Based on analog compounds |

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or aniline moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline.

Reduction: Amine derivatives.

Substitution: Various substituted aniline or pyrrolidine derivatives.

Scientific Research Applications

2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is used in a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets. The pyrrolidine ring and aniline moiety allow the compound to bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,3-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can be contextualized by comparing it with closely related compounds, as detailed below:

Structural Analogs with Varied Substituents

Functional Comparisons

- Solubility and Stability : Dioxalate salts generally exhibit higher aqueous solubility than free bases. For example, 4-ethoxy analogs (CAS 1177361-86-2) show enhanced solubility due to the ethoxy group’s polarity, whereas dichloro derivatives (QA-1706) may display lower solubility due to hydrophobic Cl substituents .

- Synthetic Utility : Compounds like 2,3-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline are intermediates in synthesizing bioactive molecules. In contrast, dichloro derivatives (e.g., QA-1706) are often impurities in drug manufacturing, requiring stringent analytical validation .

- Crystallographic Behavior : Analogous Schiff bases (e.g., (E)-2,3-dimethyl-N-(2-nitrobenzylidene)aniline) exhibit planar conformations stabilized by intramolecular hydrogen bonds, a feature likely shared with the title compound. Substituent positioning (ortho vs. para) significantly influences crystal packing and melting points .

Research Findings and Methodological Insights

- Structural Validation : Tools like SHELX and ORTEP-3 are critical for resolving crystal structures of such compounds. For example, SHELXL’s refinement capabilities have been widely used for small-molecule crystallography, including dioxalate salts .

- Database References : The Cambridge Structural Database (CSD) contains over 500,000 entries, but specific data on the title compound remain unpublished. Analogs like 4-ethoxy derivatives (CAS 1177361-86-2) are cataloged in vendor databases, emphasizing their commercial availability for research .

- Analytical Challenges : Impurity profiling (e.g., QA-1706 or QA-1174) requires advanced chromatographic techniques, as highlighted in pharmaceutical guidelines .

Biological Activity

2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, with the molecular formula C17H24N2O8, is a compound characterized by its unique structure, which includes a pyrrolidine ring attached to an aniline moiety. This combination of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure contributes to its reactivity and potential interactions with biological systems. The presence of both dimethyl substitution on the aniline ring and the pyrrolidine ring enhances its chemical properties compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O8 |

| Molecular Weight | 384.4 g/mol |

| CAS Number | 1177271-44-1 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as receptors and enzymes. These interactions can modulate various biological pathways, indicating potential therapeutic applications. The precise mechanisms remain under investigation but may involve:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Modulation : It could act as an inhibitor or activator of specific enzymes involved in metabolic processes.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of the compound may exhibit antimicrobial properties against various bacterial strains.

- Antitumor Potential : The compound's structure allows for potential interactions with cancer cell pathways, making it a candidate for further antitumor studies.

- Neuropharmacological Effects : Given its ability to interact with neurotransmitter systems, it may have implications in treating neurological disorders.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in different biological contexts:

- Study 1 : A study investigated the compound's effect on bacterial growth inhibition. Results indicated significant antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL.

- Study 2 : In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines (e.g., MCF7 and HL60), suggesting potential antitumor activity.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted through comparisons with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(Pyrrolidin-2-ylmethyl)aniline dioxalate | C11H16N2·2C2H2O4 | Lacks methyl groups on the aromatic ring |

| 4-Methyl-N-(pyrrolidin-2-ylmethyl)aniline | C12H18N2 | Contains only one methyl group on the aromatic ring |

| 3,4-Dimethylaniline | C9H13N | Simpler structure without the pyrrolidine moiety |

Q & A

Basic Question: What experimental strategies are recommended for synthesizing 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate with high purity?

Methodological Answer:

- Synthetic Route Optimization : Use reductive amination for coupling the pyrrolidine derivative with 2,3-dimethylaniline, followed by salt formation with oxalic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization in ethanol/water .

- Impurity Control : Employ gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect and quantify byproducts like unreacted amines or over-alkylated species. Compare retention times with reference standards (e.g., EP impurity profiles) .

Advanced Question: How can stereochemical integrity at the pyrrolidine nitrogen be confirmed during synthesis?

Methodological Answer:

- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy .

- X-ray Crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid) to determine absolute configuration. Compare crystallographic data with Cambridge Structural Database entries for analogous pyrrolidine derivatives .

Basic Question: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Spectroscopic Confirmation :

- NMR : Assign peaks for aromatic protons (δ 6.8–7.2 ppm), pyrrolidine methylene (δ 2.5–3.0 ppm), and oxalate protons (δ 4.1–4.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of oxalate moiety) .

- Purity Assessment : Use Karl Fischer titration for residual water and ICP-MS for heavy metal contaminants (e.g., Pd from catalytic steps) .

Advanced Question: How to resolve discrepancies in reported solubility data across different solvent systems?

Methodological Answer:

- Controlled Solubility Studies : Conduct equilibrium solubility assays in buffered solutions (pH 1–10) at 25°C and 37°C. Use UV-Vis spectroscopy (λ_max = 270 nm) for quantification .

- Data Normalization : Account for ionic strength effects using the Debye-Hückel equation. Cross-validate with HPLC quantification of saturated solutions .

Basic Question: What stability-indicating methods are suitable for assessing degradation under accelerated conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm). Monitor degradation via UPLC-PDA (BEH C18 column, 0.1% formic acid in water/acetonitrile) .

- Degradant Identification : Use high-resolution LC-QTOF-MS to characterize oxidation products (e.g., N-oxide formation) or hydrolysis byproducts .

Advanced Question: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to dopamine receptors (target homology models based on PDB: 6CM4). Validate with MD simulations (GROMACS) to assess binding stability .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to predict blood-brain barrier permeability and cytochrome P450 interactions .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coat, and goggles. Handle in a fume hood due to potential respiratory irritancy .

- Spill Management : Neutralize oxalate salts with calcium carbonate and dispose via hazardous waste protocols .

Advanced Question: How to design a mechanistic study to investigate its potential as a monoamine oxidase (MAO) inhibitor?

Methodological Answer:

- Enzyme Assays : Perform fluorometric MAO-A/MAO-B inhibition assays using kynuramine as a substrate. Measure fluorescence (λ_ex = 310 nm, λ_em = 400 nm) and calculate IC₅₀ values .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive). Validate with dialysis experiments to assess reversibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.